5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-5-8-13(10-11)15-17-16(19-18-15)14-9-4-3-7-12(14)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZLZAZRXGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358361 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-methylphenyl)-5-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651032-75-6 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-methylphenyl)-5-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or quinones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted aromatic compounds with nitro, halogen, or sulfonic acid groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those similar to 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. Research indicates that compounds within this class can act as apoptosis inducers in cancer cells. For instance, derivatives have shown significant activity against various cancer cell lines:
- Compound Efficacy : A derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and breast cancer-derived cells .
- Mechanism of Action : These compounds often trigger apoptosis via caspase activation, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The oxadiazole framework has been explored for its antimicrobial properties. Certain derivatives have demonstrated effectiveness against bacterial and fungal strains, making them candidates for developing new antibiotics.
- Case Study : A study reported that oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, which could lead to the development of new treatments for resistant strains .
Anti-inflammatory Effects
Some oxadiazole derivatives have shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases.
- Research Findings : A specific derivative was found to reduce inflammation markers in vitro, providing a basis for further development as anti-inflammatory drugs .
Nematocidal Activity
The compound's structure has been utilized in agricultural chemistry for its nematocidal properties. Field tests have demonstrated the effectiveness of oxadiazole derivatives in combating nematode infestations in crops.
- Field Trials : Application of specific oxadiazole compounds resulted in a significant reduction of nematode populations in treated soils .
Pesticide Development
Oxadiazoles are being investigated for their potential use as pesticides due to their ability to disrupt the biological processes of pests.
- Efficacy Studies : Laboratory studies have shown that certain oxadiazole derivatives can effectively inhibit pest growth and reproduction, indicating their viability as eco-friendly pesticide alternatives .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,2,4-Oxadiazoles
Key Observations :
Table 2: Bioactivity Data of 1,2,4-Oxadiazole Derivatives
Key Insights :
- Anticancer Potential: The target compound’s methylphenyl groups may lack the electron-deficient aromaticity required for strong target binding (cf. chlorothiophene/trifluoromethyl analogs in apoptosis induction) .
- Enzyme Inhibition : Meta-methyl substitution may reduce MAO-B affinity compared to dichlorophenyl or indole-containing derivatives .
Physicochemical and Thermodynamic Properties
Table 3: Calculated Properties of 1,2,4-Oxadiazoles
Analysis :
- Lipophilicity : The target compound’s higher logP (4.2) suggests superior membrane permeability compared to Ataluren (logP 2.8) but may increase off-target binding risks .
- Thermal Stability : Methyl groups likely enhance stability relative to nitro or trifluoromethyl analogs used in energetic materials (e.g., LLM-191 decomposition at 117°C) .
Biological Activity
5-(2-Methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H12N2O
- Molecular Weight : 236.27 g/mol
- CAS Number : 111249-50-4
- IUPAC Name : 3-(3-methylphenyl)-5-phenyl-1,2,4-oxadiazole
Biological Activities
The biological activities of oxadiazole derivatives have been extensively studied, revealing their potential in various therapeutic areas:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- A study reported that certain derivatives showed IC50 values ranging from 92.4 µM against various cancer cell lines, including human colon adenocarcinoma and breast cancer .
- The compound's ability to inhibit key enzymes and pathways involved in cancer proliferation has been highlighted, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
Oxadiazoles have also demonstrated antimicrobial properties:
- Compounds derived from the oxadiazole framework have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. A specific derivative demonstrated strong bactericidal effects against Gram-positive bacteria .
Anti-inflammatory and Analgesic Effects
Studies have suggested that oxadiazole derivatives possess anti-inflammatory and analgesic properties:
- These compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition may lead to reduced pain and inflammation in various models .
Structure-Activity Relationships (SAR)
The SAR analysis of this compound reveals insights into how structural modifications can enhance biological activity:
- Substituents on the phenyl rings significantly influence the compound's potency. For example, the presence of methyl groups at specific positions enhances anticancer activity while maintaining low toxicity to normal cells .
Case Study 1: Anticancer Efficacy
In a study involving multiple cancer cell lines, the compound exhibited varying degrees of cytotoxicity. The results indicated that modifications to the oxadiazole ring could lead to improved efficacy against resistant cancer types. The study concluded that further exploration of these derivatives could yield potent anticancer agents.
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial potential of several oxadiazole derivatives against clinical isolates. The findings revealed that specific modifications resulted in compounds with enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that the oxadiazole scaffold can be optimized for better antimicrobial efficacy.
Q & A
Q. What are the established synthetic routes for 5-(2-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, coupling 2-methylbenzamidoxime with 3-methylbenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., triethylamine) can yield the oxadiazole core . Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%). Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) validates structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- NMR : H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm). C NMR confirms the oxadiazole ring (C=O/N signals at ~165–175 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and C-O (1200–1250 cm) confirm the heterocyclic core .
- Mass Spectrometry : HRMS provides exact mass (e.g., m/z 264.136 for CHNO) to verify molecular formula .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., methyl groups at 2- and 3-positions) influence the compound’s reactivity and bioactivity?
Methyl groups enhance lipophilicity and modulate electron density on the aromatic rings, affecting π-π stacking with biological targets. Computational studies (e.g., density functional theory, DFT) reveal reduced LUMO energy (-1.8 eV) at the oxadiazole ring, increasing electrophilicity for nucleophilic interactions. Comparative assays with analogs (e.g., 4-chloro or nitro substituents) show methyl groups improve metabolic stability but reduce binding affinity to cytochrome P450 enzymes by ~20% .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
Discrepancies arise from assay variability (e.g., bacterial strain specificity) or compound purity. Validated approaches include:
- Standardized Assays : Replicate MIC (minimum inhibitory concentration) tests against S. aureus (ATCC 25923) and MCF-7 cancer cells under identical conditions.
- Dose-Response Analysis : Compare IC values across studies, accounting for solvent effects (DMSO vs. PBS).
- Computational Validation : Molecular docking to confirm consistent binding modes (e.g., with EGFR kinase or DNA gyrase) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological profiles?
Key modifications include:
- Ring Substitution : Replacing methyl with electron-withdrawing groups (e.g., -NO) to boost antibacterial activity (e.g., MIC reduction from 32 μg/mL to 8 μg/mL).
- Heterocycle Fusion : Introducing triazole or pyrazole moieties (e.g., 5-(pyrazol-3-yl)-oxadiazole) to improve solubility and target selectivity.
- Pharmacokinetic Optimization : LogP adjustments (<3.5) via hydrophilic substituents (e.g., -OH) to enhance bioavailability .
Methodological Considerations
Q. What computational tools are recommended for predicting binding modes and toxicity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite for protein-ligand interaction analysis (e.g., binding energy < -7 kcal/mol indicates strong affinity).
- ADMET Prediction : SwissADME or ProTox-II to assess hepatotoxicity (e.g., CYP inhibition risk) and Ames mutagenicity .
Q. How can synthetic byproducts be minimized during oxadiazole formation?
- Precursor Purification : Pre-purify amidoximes via recrystallization.
- Catalyst Screening : Use ZnCl or I to accelerate cyclization while suppressing side reactions (e.g., hydrolysis).
- Real-Time Monitoring : TLC or HPLC tracking to halt reactions at ~90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
